Arg-Lys-Arg-Ala-Arg-Lys-Glu
Arg-Lys-Arg-Ala-Arg-Lys-Glu
Brand Name:
Vulcanchem
CAS No.:
82801-73-8
VCID:
VC0549488
InChI:
InChI=1S/C38H74N18O10/c1-21(29(59)52-26(13-8-20-50-38(46)47)33(63)54-24(11-3-5-17-40)34(64)56-27(35(65)66)14-15-28(57)58)51-31(61)25(12-7-19-49-37(44)45)55-32(62)23(10-2-4-16-39)53-30(60)22(41)9-6-18-48-36(42)43/h21-27H,2-20,39-41H2,1H3,(H,51,61)(H,52,59)(H,53,60)(H,54,63)(H,55,62)(H,56,64)(H,57,58)(H,65,66)(H4,42,43,48)(H4,44,45,49)(H4,46,47,50)/t21-,22-,23-,24-,25-,26-,27-/m0/s1
SMILES:
CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N
Molecular Formula:
C38H74N18O10
Molecular Weight:
943.1 g/mol
Arg-Lys-Arg-Ala-Arg-Lys-Glu
CAS No.: 82801-73-8
Peptides
VCID: VC0549488
Molecular Formula: C38H74N18O10
Molecular Weight: 943.1 g/mol
Purity: >98 %
CAS No. | 82801-73-8 |
---|---|
Product Name | Arg-Lys-Arg-Ala-Arg-Lys-Glu |
Molecular Formula | C38H74N18O10 |
Molecular Weight | 943.1 g/mol |
IUPAC Name | (2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]pentanedioic acid |
Standard InChI | InChI=1S/C38H74N18O10/c1-21(29(59)52-26(13-8-20-50-38(46)47)33(63)54-24(11-3-5-17-40)34(64)56-27(35(65)66)14-15-28(57)58)51-31(61)25(12-7-19-49-37(44)45)55-32(62)23(10-2-4-16-39)53-30(60)22(41)9-6-18-48-36(42)43/h21-27H,2-20,39-41H2,1H3,(H,51,61)(H,52,59)(H,53,60)(H,54,63)(H,55,62)(H,56,64)(H,57,58)(H,65,66)(H4,42,43,48)(H4,44,45,49)(H4,46,47,50)/t21-,22-,23-,24-,25-,26-,27-/m0/s1 |
Standard InChIKey | OUKSKNTVYYVIMZ-DUJSLOSMSA-N |
Isomeric SMILES | C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N |
SMILES | CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N |
Canonical SMILES | CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N |
Application | Competitive inhibitor of cGMP-dependent protein kinase (PKG); analog of a substrate peptide corresponding to a phosphorylation site of histone H2B. Competes with synthetic substrates (Ki = 86 mM) but does not inhibit phosphorylation of intact histones by PKG. Inhibits phosphorylation of intact histones by PKA. |
Boiling Point | N/A |
Melting Point | N/A |
Purity | >98 % |
Sequence | Arg-Lys-Arg-Ala-Arg-Lys-Glu |
Storage | -20°C |
Synonyms | Arg-7-Glu Arg-Lys-Arg-Ala-Arg-Lys-Glu arginyl-lysyl-arginyl-alanyl-arginyl-lysyl-glutamic acid |
PubChem Compound | 134097 |
Last Modified | Nov 11 2021 |
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